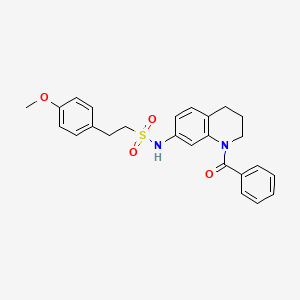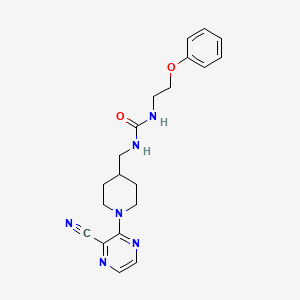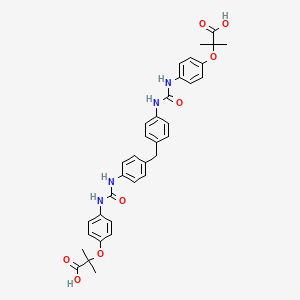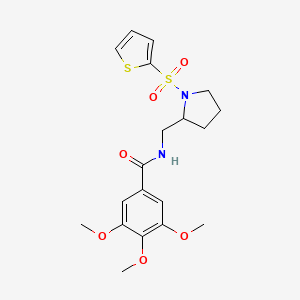![molecular formula C24H25ClN4O3S B2508108 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1217074-61-7](/img/structure/B2508108.png)
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride" is a complex molecule that appears to be related to various pharmacologically active compounds. The imidazole moiety is a common feature in many biologically active compounds, including those that act as angiotensin II receptor antagonists, which are used in the treatment of hypertension . The presence of a dihydrobenzodioxine structure is also noteworthy, as derivatives of this structure have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of related compounds involves the use of palladium-catalyzed reactions. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine have been synthesized through a tandem oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound includes several important moieties. The imidazole ring is a five-membered planar ring that is a part of many pharmacologically active molecules . The benzo[d]thiazol moiety is another heterocyclic component that can contribute to the compound's biological activity. The dihydrobenzodioxine structure is a bicyclic system that has been the subject of structural analysis, including X-ray diffraction, to determine the configuration around its double bond .
Chemical Reactions Analysis
The imidazole ring in the compound can participate in various chemical reactions. For example, N-heterocyclic carbenes, which are derived from imidazoles, can react with metal complexes, as seen in the reaction of 1,3-dimesityl-imidazol-2-ylidene with a uranyl triflate complex . This reactivity suggests that the imidazole moiety in the compound could also engage in complexation reactions with metals.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are essential for their biological activity. For example, the presence of an acidic group at a specific position on the biphenyl moiety is crucial for the antihypertensive potency and high affinity for the angiotensin II receptor . The physical properties such as solubility, stability, and crystallinity can be inferred from similar compounds and are important for the compound's application as a pharmaceutical agent.
Applications De Recherche Scientifique
Structural and Synthetic Studies
Synthesis and Structural Analysis : N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride's structural framework resembles compounds explored in various synthesis studies. For instance, the synthesis of complex compounds involving 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides has been reported, indicating the rich chemistry and potential applications of such compounds in various fields, including material sciences and pharmacology (Talupur, Satheesh, & Chandrasekhar, 2021).
Nucleophilic Characteristics and Molecular Interactions : The compound shares structural motifs with 1,4,5-trisubstituted 2,3-dihydro-1H-imidazole-2-thiones, which have been studied for their nucleophilic characteristics, forming various molecular adducts and showcasing the versatility of such structures in chemical reactions (Mlostoń, Gendek, Linden, & Heimgartner, 2008).
Pharmacological Implications
Antibacterial and Cytotoxic Activities : Related compounds with a similar structural framework have been synthesized and evaluated for their antibacterial and cytotoxic activities. The studies suggest potential pharmacological applications, exploring the efficacy of such compounds against various bacterial strains and their cytotoxic effects on cancer cells (Palkar et al., 2017), (Khalifa et al., 2015).
Dye Synthesis and Biological Activity : The structural resemblance of the compound to others used in the synthesis of novel heterocyclic aryl monoazo organic compounds, which exhibit promising antioxidant, antitumor, and antimicrobial activities, underscores its potential in dye synthesis and biological applications (Khalifa et al., 2015).
Structural Diversity in Library Generation : The compound's structural complexity is indicative of its potential in generating structurally diverse libraries of compounds, similar to the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions (Roman, 2013).
Propriétés
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S.ClH/c1-16-12-17(2)22-21(13-16)32-24(26-22)28(10-5-9-27-11-8-25-15-27)23(29)20-14-30-18-6-3-4-7-19(18)31-20;/h3-4,6-8,11-13,15,20H,5,9-10,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKPYDSVAFOEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4COC5=CC=CC=C5O4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)
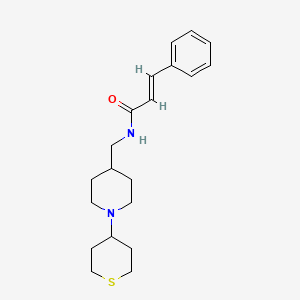

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)
![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)
![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)
